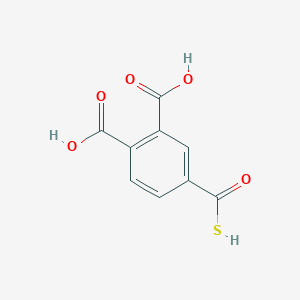
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid is an organic compound that belongs to the class of benzenedicarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups and a sulfanylcarbonyl group attached to a benzene ring. It is a derivative of phthalic acid, which is widely used in the production of plasticizers, resins, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid typically involves the introduction of a sulfanylcarbonyl group to a benzene-1,2-dicarboxylic acid precursor. One common method is the reaction of benzene-1,2-dicarboxylic acid with a thiol compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylcarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives of the compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanylcarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid: Benzene-1,2-dicarboxylic acid without the sulfanylcarbonyl group.
Isophthalic acid: Benzene-1,3-dicarboxylic acid.
Terephthalic acid: Benzene-1,4-dicarboxylic acid.
Uniqueness
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid is unique due to the presence of the sulfanylcarbonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzenedicarboxylic acids. This functional group allows for additional synthetic modifications and applications in various fields.
Properties
CAS No. |
61260-14-8 |
|---|---|
Molecular Formula |
C9H6O5S |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
4-sulfanylcarbonylphthalic acid |
InChI |
InChI=1S/C9H6O5S/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
PETNADUQASYWCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)S)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
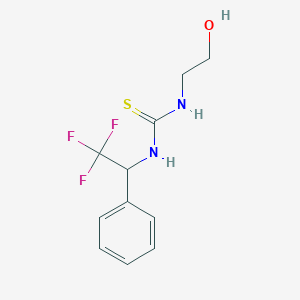
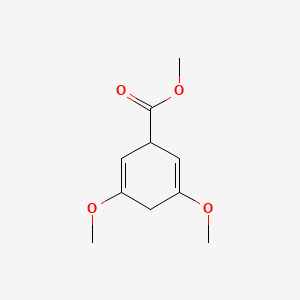
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
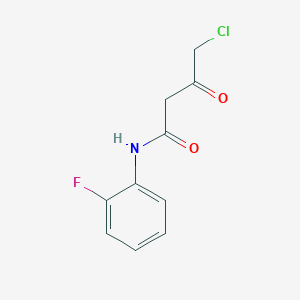
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
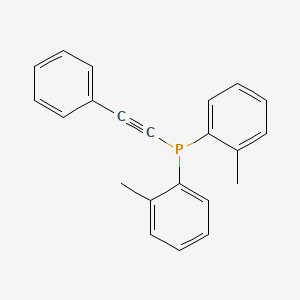
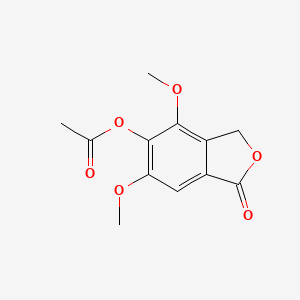
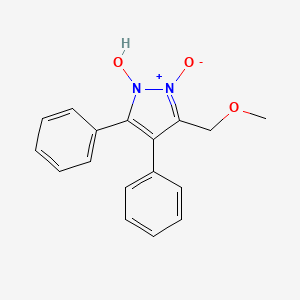
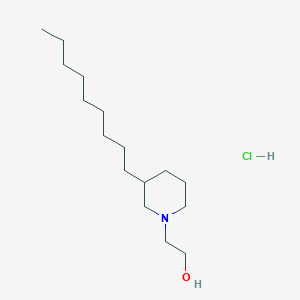
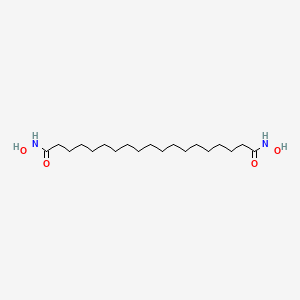
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)


